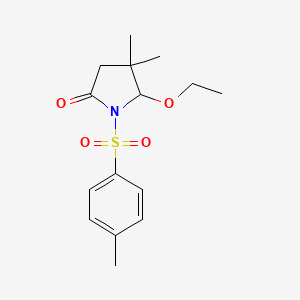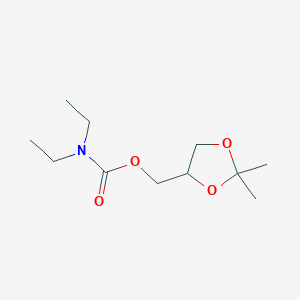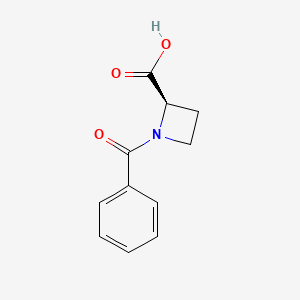
2-(Prop-1-en-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-en-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a five-membered pyrrolidine ring with a prop-1-en-1-yl substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with prop-1-en-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the prop-1-en-1-yl halide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes side reactions and improves the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Prop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde or pyrrolidine-2-one derivatives.
Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Pyrrolidine-2-carbaldehyde, pyrrolidine-2-one.
Reduction: 2-Propylpyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Prop-1-en-1-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-1-en-1-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound without the prop-1-en-1-yl substituent.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
2-(Prop-2-yn-1-yl)pyrrolidine: A similar compound with a prop-2-yn-1-yl group instead of a prop-1-en-1-yl group.
Uniqueness: 2-(Prop-1-en-1-yl)pyrrolidine is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for the development of new molecules with specific desired properties.
Propiedades
Número CAS |
206869-51-4 |
|---|---|
Fórmula molecular |
C7H13N |
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
2-prop-1-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,4,7-8H,3,5-6H2,1H3 |
Clave InChI |
PVGFHGLKWBGMOX-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


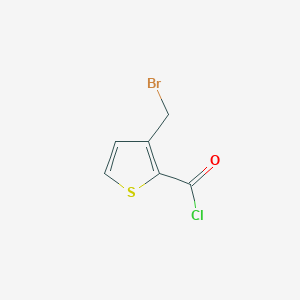
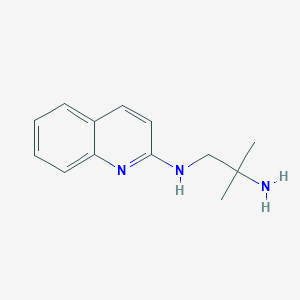
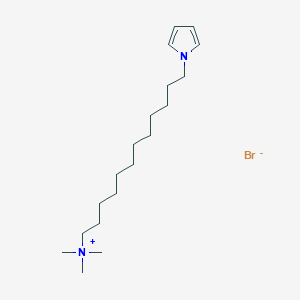
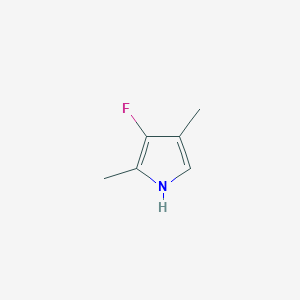
![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)
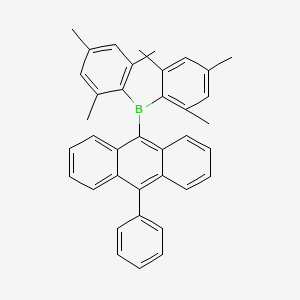

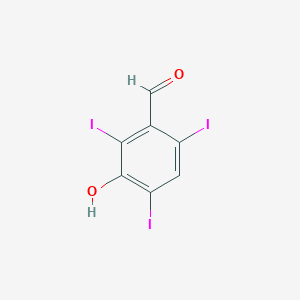
![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
